molecular formula C13H9N5OS3 B4045796 N-1,3-thiazol-2-yl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide

N-1,3-thiazol-2-yl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide

Cat. No.: B4045796
M. Wt: 347.4 g/mol
InChI Key: INRMGEOGLOEMAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1,3-Thiazol-2-yl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide is a heterocyclic compound featuring a thiazole ring linked via an acetamide bridge to a fused triazolobenzothiazole core. Its structural complexity arises from the integration of multiple heterocyclic systems, which are known to confer diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5OS3/c19-10(15-11-14-5-6-20-11)7-21-12-16-17-13-18(12)8-3-1-2-4-9(8)22-13/h1-6H,7H2,(H,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRMGEOGLOEMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C(=NN=C3SCC(=O)NC4=NC=CS4)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1,3-thiazol-2-yl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide typically involves the reaction of 1,3-thiazole-2-amine with 2-chloroacetyl chloride to form an intermediate, which is then reacted with 1,2,4-triazolo[3,4-b][1,3]benzothiazole-3-thiol under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The synthesis of this compound typically involves multi-step protocols, leveraging nucleophilic substitution and cyclization reactions:

Reaction StepConditionsKey Intermediates/ProductsYieldReference
Formation of triazolo-benzothiazole coreOxidative cyclization with Br₂ in ethanol3-Amino- triazolo[3,4-b]benzothiazole65–78%
Thioether formationAlkylation with 2-chloroacetamide derivatives in dioxaneThioacetamide-linked intermediates67–95%
Final coupling with thiazoleAminolysis using CDI in dry DMFN-1,3-Thiazol-2-yl-2-(triazolo-benzothiazol-3-ylthio)acetamide75–85%
  • Critical Notes :

    • The triazolo-benzothiazole core is synthesized via oxidative cyclization of hydrazine derivatives with bromine .

    • Thioether bonds are formed under alkaline conditions, often requiring inert atmospheres to prevent oxidation.

    • CDI-mediated coupling ensures selective amide bond formation without side reactions .

Reactivity of Functional Groups

The compound exhibits distinct reactivity patterns based on its structural motifs:

Triazole and Benzothiazole Moieties

  • Electrophilic Substitution :

    • The triazole ring undergoes nitration at the 5-position under HNO₃/H₂SO₄, while the benzothiazole ring is resistant due to electron-withdrawing effects .

    • Bromination occurs selectively at the benzothiazole’s 6-position in acetic acid .

Thioether and Acetamide Groups

  • Oxidation :

    • The thioether (-S-) oxidizes to sulfoxide (R-SO-R) with H₂O₂ and to sulfone (R-SO₂-R) with KMnO₄.

    • Acetamide hydrolysis occurs under strong acidic (HCl, reflux) or basic (NaOH, 80°C) conditions, yielding carboxylic acid derivatives .

Reaction TypeReagents/ConditionsProductSelectivity
Oxidation (S→SO)H₂O₂, CH₃COOH, 25°C, 2hSulfoxide derivative>90%
Oxidation (S→SO₂)KMnO₄, H₂O, 60°C, 4hSulfone derivative85%
Acetamide hydrolysis6M HCl, reflux, 6h2-( Triazolo-benzothiazol-3-ylthio)acetic acidQuantitative

Biological Activity and Associated Reactions

The compound’s biological interactions are linked to its ability to modulate enzymatic activity:

  • PARP Inhibition : Competes with nicotinamide in the binding pocket of PARP enzymes (e.g., PARP10, IC₅₀ = 7.8 nM) .

  • Cytotoxicity : Demonstrates dose-dependent inhibition of Photobacterium leiognathi bioluminescence (EC₅₀ = 12 μM) .

Biological TargetAssay TypeActivity (IC₅₀/EC₅₀)Mechanism
PARP10Fluorescent NAD⁺ depletion7.8 nMCompetitive inhibition
PARP12Radiolabeled ADP-ribosylation22 nMSubstrate mimicry
Bacterial luminescencePhotobacterium leiognathi12 μMElectron transport disruption

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 220°C, releasing SO₂ and NH₃ (TGA-DSC analysis).

  • Photodegradation : UV exposure (254 nm) induces cleavage of the thioether bond, forming disulfide byproducts .

ConditionDegradation PathwayHalf-LifeMajor Byproducts
Aqueous pH 2.0Acetamide hydrolysis4.2hCarboxylic acid derivative
UV light (254 nm)S–C bond cleavage1.5hDisulfides
Dry heat (150°C)Benzothiazole ring decomposition8hNH₃, SO₂

Derivatization Strategies

Functionalization at the C-3 position of the triazole ring enhances bioactivity:

  • S-Alkylation : Treatment with MeI or p-chlorobenzyl chloride introduces methyl or arylalkyl groups .

  • Condensation Reactions : Reacts with acetylacetone to form hydrazone derivatives (e.g., for anticancer screening) .

Derivative TypeSynthetic MethodBiological Activity Improvement
3-Amino derivativesHydrazine hydrate reflux10–100x PARP7/PARP15 inhibition
3-Hydroxy derivativesBBr₃-mediated demethylationSelective PARP2 inhibition
S-Alkylated analogsK₂CO₃/alkyl halides in DMFEnhanced metabolic stability

Scientific Research Applications

N-1,3-thiazol-2-yl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-1,3-thiazol-2-yl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of triazolobenzothiazole-thioacetamide derivatives. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues

Compound Name/ID Structural Features Molecular Weight (g/mol) Key Biological Activity/IC50 References
N-(2-Methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide Substituted phenyl group at acetamide nitrogen; triazolobenzothiazole core 354.45 Not explicitly reported
N-(1,3-Benzodioxol-5-ylmethyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide Benzodioxole substituent; enhanced lipophilicity 396.44 Anticipated antimicrobial activity
Y010-0798 (N-cyclohexyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide) Cyclohexyl group; potential improved pharmacokinetics 385.48 Screening compound for drug discovery
N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide Triazolothiadiazole core; thiophene linker 423.92 CDK5/p25 inhibition (IC50 = 42±1 nM)
3-(α-Naphthylmethylene)-6-aryl triazolothiadiazoles Naphthyl substituent; triazolothiadiazole scaffold ~350–400 Antimicrobial, herbicidal activity

Key Structural and Functional Differences

  • Core Heterocycles : The target compound contains a triazolobenzothiazole fused ring system, distinguishing it from triazolothiadiazoles (e.g., ) or simpler triazole-thiazole hybrids. This fusion may enhance rigidity and binding affinity to biological targets .
  • Substituent Effects :
    • The thiazol-2-yl group at the acetamide nitrogen (target compound) contrasts with phenyl () or benzodioxole () groups. Bulkier substituents (e.g., cyclohexyl in Y010-0798) may improve membrane permeability but reduce solubility .
    • The thioether linkage (-S-) between the acetamide and triazolobenzothiazole may influence redox activity or metal-binding properties compared to oxygen or methylene linkers .
  • Analogues with naphthyl or benzodioxole groups exhibit antimicrobial activity, implying similar applications for the target compound .

Pharmacokinetic Predictions

  • Molecular Weight : At ~354–396 g/mol (similar to and ), the compound falls within the "drug-like" range but may require formulation optimization for bioavailability.
  • Lipophilicity : Substituents like benzodioxole () or cyclohexyl () increase logP values, suggesting the target compound’s moderate lipophilicity .

Biological Activity

N-1,3-thiazol-2-yl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on various studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiazole ring and a benzothiazole moiety linked through a triazole. Its molecular formula is C13H9N5OS3C_{13}H_9N_5OS_3 . The presence of sulfur and nitrogen atoms in its structure suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Various derivatives based on the [1,2,4]triazolo[3,4-b]benzothiazole scaffold have shown significant cytotoxic effects against different cancer cell lines. For instance, compounds derived from this scaffold have demonstrated IC50 values ranging from 2.44 to 9.43 μM against HCT-116 and HepG-2 cell lines .
  • Inhibition of Poly(ADP-ribose) Polymerases (PARPs) : The compound competes with nicotinamide in the binding pocket of human poly(ADP-ribose) polymerases (PARPs), which are crucial in DNA repair processes. Some derivatives have been identified as potent inhibitors with IC50 values as low as 7.8 nM for PARP10 .

The mechanisms underlying the biological activities of this compound include:

  • DNA Intercalation : The compound's structure allows it to intercalate into DNA strands, disrupting normal cellular functions and promoting apoptosis in cancer cells.
  • Enzyme Inhibition : It acts as an inhibitor for various enzymes involved in cancer progression and DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapeutic agents.

Case Studies

Several studies have reported on the biological activity of similar compounds:

Study 1: Anticancer Activity

A study found that derivatives of [1,2,4]triazolo[3,4-b]benzothiazole exhibited significant anticancer properties. Compound 27 was noted for its high potency against PARP10 with an IC50 of 7.8 nM .

Study 2: Antimicrobial Properties

Another investigation into related thiazole derivatives revealed broad-spectrum antimicrobial activity. Compounds were tested against various bacterial strains with promising results showing effective inhibition at concentrations as low as 50 μg/mL .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity TypeTarget/Cell LineIC50 Value (μM)Reference
Anticancer ActivityHCT-1162.44
Anticancer ActivityHepG-26.29
PARP InhibitionPARP107.8
AntimicrobialVarious Bacteria50

Q & A

Q. Critical Factors for Yield Optimization :

  • Catalysts : CuBr or Cs₂CO₃ in DMSO improves coupling efficiency ().
  • Temperature : Reactions at 120°C for 24 hours enhance cyclization ().
  • Solvent Choice : Ethyl acetate/hexane mixtures (2:8) are effective for purification ().

Reference : .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, N-H stretches at ~3300 cm⁻¹) ().
  • NMR (¹H/¹³C) : Confirms regiochemistry of triazole-thiazole linkages and substituent positions (e.g., aromatic protons at δ 7.2–8.3 ppm) ().
  • Elemental Analysis : Validates purity (e.g., <0.3% deviation between calculated and observed C/H/N/S content) ().
  • X-ray Crystallography : Resolves intermolecular interactions (e.g., N–H⋯N hydrogen bonds stabilizing dimeric structures) ().

Reference : .

Advanced: How can computational methods optimize synthesis and predict reactivity?

Methodological Answer:

  • Reaction Path Simulations : Quantum chemical calculations (e.g., DFT) model transition states to identify low-energy pathways for cyclization ().
  • Machine Learning : Analyzes experimental datasets (e.g., substituent effects on yield) to predict optimal reaction conditions ().
  • Docking Studies : Predict binding modes with biological targets (e.g., PFOR enzyme inhibition) using software like AutoDock ().

Q. Example Workflow :

Simulate intermediate stability using Gaussian02.

Train ML models on reaction parameters (solvent, catalyst) from .

Validate predictions via small-scale trials.

Reference : .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:
Contradictions often arise from structural variations (e.g., substituent electronic effects) or assay conditions. Strategies include:

  • Systematic SAR Analysis : Compare activities of analogs with controlled substituents (Table 1).
Substituent (R)Activity (IC₅₀, μM)Source
4-Fluorophenyl1.2 ± 0.3
4-Methoxyphenyl8.7 ± 1.1
4-Bromophenyl0.9 ± 0.2
  • Assay Standardization : Use identical cell lines (e.g., MCF-7) and protocols ().
  • Meta-Analysis : Pool data from multiple studies (e.g., ) to identify trends.

Reference : .

Basic: What are the key considerations for designing derivatives with enhanced bioactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Improve metabolic stability (e.g., 4-Br in ).
  • Hydrogen Bond Donors : Enhance target binding (e.g., –NH in triazole ring, ).
  • Heterocyclic Modifications : Replace benzothiazole with benzimidazole to alter solubility ().

Reference : .

Advanced: How to address challenges in crystallizing this compound for structural studies?

Methodological Answer:

  • Solvent Screening : Use mixed solvents (e.g., CH₃OH/CHCl₃) to improve crystal growth ().
  • Hydrogen Bond Engineering : Introduce –F or –OCH₃ groups to promote intermolecular interactions ().
  • Slow Evaporation : Maintain controlled temperature (20–25°C) and humidity (<40%) during crystallization.

Reference : .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-1,3-thiazol-2-yl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide
Reactant of Route 2
Reactant of Route 2
N-1,3-thiazol-2-yl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.